3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid
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Overview
Description
3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid is a complex organic compound with a molecular formula of C26H20N2O4 and a molecular weight of 424.45 g/mol This compound is characterized by its unique structure, which includes a benzyloxy group, a pyrroloquinazoline core, and a carboxylic acid functional group
Preparation Methods
The synthesis of 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinazoline core.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, typically using benzyl alcohol and a suitable catalyst.
Formation of the Methylidene Group: The methylidene group is introduced via a condensation reaction, often using formaldehyde or a similar reagent.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in key biological processes, leading to the modulation of these processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with receptors involved in immune responses, leading to antimicrobial and antiviral effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid stands out due to its unique combination of functional groups and its versatile chemical reactivity. Similar compounds include:
3-{[3-(benzyloxy)phenyl]methylidene}-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid: Lacks the oxo group, leading to different chemical reactivity and biological activity.
3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-methyl ester: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.
3-{[3-(benzyloxy)phenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-amide: Contains an amide group, leading to different hydrogen bonding interactions and biological activity.
Properties
IUPAC Name |
(3E)-9-oxo-3-[(3-phenylmethoxyphenyl)methylidene]-1,2-dihydropyrrolo[2,1-b]quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-25-22-10-9-20(26(30)31)15-23(22)27-24-19(11-12-28(24)25)13-18-7-4-8-21(14-18)32-16-17-5-2-1-3-6-17/h1-10,13-15H,11-12,16H2,(H,30,31)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQNKZQUJUNYMB-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)C1=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)/C1=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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